4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an aromatic amine with the molecular formula and a molecular weight of approximately 141.6 g/mol. It appears as a colorless to brown solid and is primarily utilized in the synthesis of various chemical compounds, including dyes and pesticides. The compound is categorized under halide- and amine-substituted aromatic compounds, which are known for their diverse chemical reactivity and applications in organic synthesis .
4-Chloro-2-methylaniline is a hazardous compound due to its carcinogenic properties []. Studies have shown it to be a potent carcinogen in animals. It is also a suspected skin sensitizer and may cause irritation upon contact.
-Chloro-2-methylaniline (4-CMA) is an aromatic amine that can be synthesized through various methods. Scientific literature describes processes involving the nitration of toluene followed by reduction and chlorination.
4-CMA is a colorless to slightly yellow solid with a melting point around 24-27 °C and a boiling point of 241 °C []. It is slightly soluble in water but more soluble in organic solvents such as ethanol, dichloromethane, and acetone [].
Due to its reactive amine group, 4-CMA serves as a building block for the synthesis of various organic compounds. Research explores its use in creating:
4-Chloro-2-methylaniline has been associated with significant biological effects, particularly concerning its toxicity and carcinogenic potential. Studies indicate that it can induce hemangiosarcomas and hemangioendotheliomas in chronic feeding studies with rodents. The compound is known to covalently bind to DNA, leading to mutations and potential carcinogenesis . Acute exposure can result in severe health issues such as hemorrhagic cystitis and methaemoglobinemia .
Several synthetic routes have been developed for the preparation of 4-chloro-2-methylaniline:
4-Chloro-2-methylaniline finds applications in various fields:
Research on the interactions of 4-chloro-2-methylaniline primarily focuses on its toxicological effects. Studies have shown that exposure leads to significant health risks, including carcinogenicity and acute toxicity through skin absorption or inhalation. Epidemiological studies have linked occupational exposure to increased rates of bladder cancer among workers involved in its production . Furthermore, its interaction with biological macromolecules raises concerns regarding genetic mutations.
Several compounds share structural similarities with 4-chloro-2-methylaniline. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-aniline | Less toxic; used in dye manufacturing | |
| 4-Chloroaniline | More widely used in dye production; less steric hindrance | |
| 3-Chloro-2-methylaniline | Similar reactivity but different substitution pattern | |
| N,N-Dimethyl-p-toluidine | Used as a solvent; less toxic than 4-chloro-2-methylaniline |
The uniqueness of 4-chloro-2-methylaniline lies in its specific chlorine substitution pattern on the aromatic ring, which significantly influences its reactivity and biological activity compared to other similar compounds .